molecular formula C7H9NO B14026659 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole

1H,4H,6H,7H-Pyrano[4,3-B]pyrrole

Cat. No.: B14026659
M. Wt: 123.15 g/mol
InChI Key: SHSKIPABCDWHCZ-UHFFFAOYSA-N
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Description

1H,4H,6H,7H-Pyrano[4,3-B]pyrrole is an organic compound characterized by a fused pyrrole and pyran ring system This compound is notable for its unique structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency .

Mechanism of Action

The mechanism of action of 1H,4H,6H,7H-Pyrano[4,3-B]pyrrole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to inhibition or activation of specific biochemical processes, contributing to its bioactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-7-2-4-9-5-6(1)7/h1,3,8H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSKIPABCDWHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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